L-Homopropargylglycine hydrochloride

Übersicht

Beschreibung

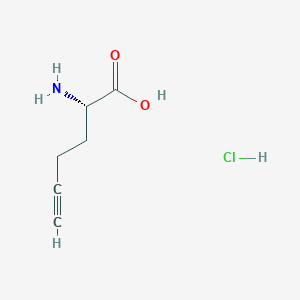

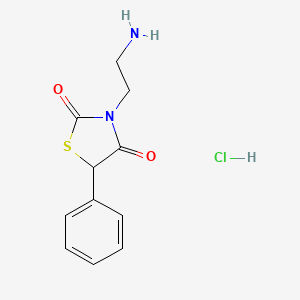

L-Homopropargylglycine hydrochloride is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is an amino acid analog of methionine containing an alkyne moiety . This compound can undergo a classic click chemical reaction with azide-containing Alexa Fluor .

Synthesis Analysis

L-Homopropargylglycine hydrochloride can be incorporated into proteins during active protein synthesis . It can then be labeled or captured through click chemistry . This approach represents a fast, sensitive, and non-radioactive alternative to [35S]-methionine for the detection of nascent protein synthesis .Molecular Structure Analysis

The molecular weight of L-Homopropargylglycine hydrochloride is 163.60 . Its chemical formula is C6H10ClNO2 . It contains an alkyne moiety .Chemical Reactions Analysis

L-Homopropargylglycine hydrochloride can undergo a classic click chemical reaction with azide-containing Alexa Fluor . This reaction is utilized in the synthesis of PROTACs .Physical And Chemical Properties Analysis

L-Homopropargylglycine hydrochloride appears as a powder or crystals . It has a melting point of 162°C . It should be stored at -20°C, away from moisture .Wissenschaftliche Forschungsanwendungen

Click Chemistry for Protein Labeling

L-Homopropargylglycine hydrochloride: is a methionine analog that contains an alkyne moiety, which allows it to be used in click chemistry . This application is crucial for labeling proteins in a cellular environment. The alkyne group of the compound can react with azides present in fluorescent tags or biotin through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the visualization and detection of proteins.

Monitoring Protein Synthesis

This compound serves as a non-radioactive alternative for monitoring global protein synthesis within cell cultures . It is cell-permeable and gets incorporated into proteins in place of methionine during translation. The alkyne-tagged proteins can then be detected using click chemistry, providing insights into protein synthesis dynamics.

Detection Sensitivity Enhancement

The use of L-Homopropargylglycine hydrochloride in protein labeling enhances the detection sensitivity in various analytical techniques such as 1-D gels and Western blots . The sensitivity reaches the low femtomole range, which is compatible with downstream mass spectrometry analyses like LC-MS/MS and MALDI-MS.

Studying Protein-Protein Interactions

By incorporating L-Homopropargylglycine hydrochloride into proteins, researchers can study protein-protein interactions through subsequent click chemistry reactions . The tagged proteins can be pulled down or visualized, facilitating the exploration of complex protein networks within cells.

Investigating Cellular Metabolism

The incorporation of L-Homopropargylglycine hydrochloride into newly synthesized proteins allows for the investigation of cellular metabolism . By tracking the labeled proteins, researchers can gain insights into metabolic pathways and the effects of various stimuli on cellular functions.

Development of Therapeutic Agents

The ability to label proteins selectively with L-Homopropargylglycine hydrochloride opens up possibilities for the development of therapeutic agents . For instance, targeted drug delivery systems can be designed by attaching therapeutic molecules to proteins that are specifically labeled with this compound.

Wirkmechanismus

Target of Action

L-Homopropargylglycine hydrochloride (L-HPG) is an amino acid analog of methionine . Its primary targets are proteins undergoing active synthesis in cultured cells .

Mode of Action

L-HPG contains a small modification, specifically an alkyne moiety . This compound can be fed to cultured cells and incorporated into proteins during active protein synthesis . The alkyne moiety in L-HPG allows it to be incorporated into proteins in place of methionine .

Biochemical Pathways

The incorporation of L-HPG into proteins affects the protein synthesis pathway . The resulting alkyne-labeled full-length proteins can subsequently be detected via Cu (I)-catalyzed click chemistry . This offers the choice to introduce a Biotin group for subsequent purification tasks or a fluorescent group for subsequent microscopic imaging .

Pharmacokinetics

It is known that l-hpg is cell-permeable , suggesting it can be absorbed and distributed within the cells.

Result of Action

The incorporation of L-HPG into proteins allows for the detection of newly synthesized proteins . This provides a fast, sensitive, and non-radioactive alternative to traditional methods for detecting nascent protein synthesis .

Action Environment

The action of L-HPG is influenced by the cellular environment. It is incorporated into proteins during active protein synthesis, which can be influenced by factors such as the metabolic state of the cell and the availability of other amino acids . The stability and efficacy of L-HPG may also be affected by storage conditions .

Safety and Hazards

L-Homopropargylglycine hydrochloride is classified as self-reactive . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWOGGSQVMSRX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Homopropargylglycine hydrochloride | |

CAS RN |

942518-19-6 | |

| Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)

![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2938831.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)